molecular formula C11H12ClNO3 B1274880 Methyl 3-(2-chloroacetamido)-4-methylbenzoate CAS No. 54941-43-4

Methyl 3-(2-chloroacetamido)-4-methylbenzoate

Cat. No. B1274880
CAS RN: 54941-43-4
M. Wt: 241.67 g/mol
InChI Key: URTXPUFVJPYMIP-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-4-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and materials science. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from the structural and functional similarities with the compounds that are discussed.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate benzoyl compound with another reagent. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas are synthesized using the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that the synthesis of Methyl 3-(2-chloroacetamido)-4-methylbenzoate could potentially be carried out through a similar pathway involving the acylation of a suitable amine with a chloroacetamide derivative under appropriate conditions.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction and Hirshfeld surface analysis . The molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were computed using HF and DFT methods . These studies provide a framework for analyzing the molecular structure of Methyl 3-(2-chloroacetamido)-4-methylbenzoate, which would likely involve similar computational and experimental approaches to determine its geometry, intermolecular interactions, and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzoate derivatives can be inferred from their frontier molecular orbitals, namely the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The HOMO and LUMO analysis helps in understanding the charge transfer within the molecules . For instance, the lower band gap value in methyl 4-hydroxybenzoate indicates the molecular determinants underlying its pharmaceutical activity . By analogy, the chemical reactivity of Methyl 3-(2-chloroacetamido)-4-methylbenzoate could be studied through similar quantum chemical calculations to predict its potential interactions and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are characterized by their melting points, solubility, and mesomorphic behavior. For example, a series of methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates exhibit mesomorphic behavior at elevated temperatures, and their liquid crystalline properties are characterized using differential scanning calorimetry and X-ray diffraction . The intermolecular hydrogen bonding plays a significant role in their physical properties . These findings suggest that the physical and chemical properties of Methyl 3-(2-chloroacetamido)-4-methylbenzoate would also be influenced by its ability to form hydrogen bonds and its mesomorphic behavior, which could be investigated using similar analytical techniques.

Scientific Research Applications

  • Summary of the Application : The compound, also known as CWR-J02, has been identified as an anti-inflammatory glutaredoxin-1 (Grx1) inhibitor . Grx1 is a ubiquitously expressed thiol-disulfide oxidoreductase that specifically catalyzes reduction of S-glutathionylated substrates . It is known to be a key regulator of pro-inflammatory signaling, and its inhibition could be a potential anti-inflammatory therapeutic strategy .
  • Methods of Application or Experimental Procedures : A rapid screening approach was used to test 504 novel electrophilic compounds for inhibition of Grx1 . CWR-J02 was identified as a potential lead compound to be characterized . It was found to inhibit isolated Grx1 with an IC 50 value of 32 μM in the presence of 1 mM glutathione . Mass spectrometric analysis documented preferential adduction of CWR-J02 to the active site Cys-22 of Grx1 .
  • Results or Outcomes : Treatment of the BV2 microglial cell line with CWR-J02 led to inhibition of intracellular Grx1 activity with an IC 50 value (37 μM) . CWR-J02 treatment decreased lipopolysaccharide-induced inflammatory gene transcription in the microglial cells in a parallel concentration-dependent manner, documenting the anti-inflammatory potential of CWR-J02 .

Safety And Hazards

The safety and hazards of a compound are usually provided in its Material Safety Data Sheet (MSDS). However, the MSDS for “Methyl 3-(2-chloroacetamido)-4-methylbenzoate” was not found in the search results1.


Future Directions

There is no specific information available on the future directions for “Methyl 3-(2-chloroacetamido)-4-methylbenzoate”. However, similar compounds have been used in scientific research for diverse applications, such as drug development, bioengineering, and catalysis5.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed information, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-3-4-8(11(15)16-2)5-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTXPUFVJPYMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392319
Record name Methyl 3-(2-chloroacetamido)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-chloroacetamido)-4-methylbenzoate

CAS RN

54941-43-4
Record name Methyl 3-(2-chloroacetamido)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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